molecular formula C8H7BrO3S B112366 3-Bromo-4-(methylsulfonyl)benzaldehyde CAS No. 254878-96-1

3-Bromo-4-(methylsulfonyl)benzaldehyde

Cat. No. B112366
CAS RN: 254878-96-1
M. Wt: 263.11 g/mol
InChI Key: VQVXLUIYQIQWLH-UHFFFAOYSA-N
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Description

3-Bromo-4-(methylsulfonyl)benzaldehyde is a heterocyclic organic compound with the molecular formula C8H7BrO3S . It has a molecular weight of 263.11 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(methylsulfonyl)benzaldehyde can be represented by the InChI code 1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 . This indicates that the molecule consists of a benzaldehyde group with a bromo and a methylsulfonyl substituent.


Physical And Chemical Properties Analysis

3-Bromo-4-(methylsulfonyl)benzaldehyde is a white to yellow solid . The compound is stable at room temperature .

Scientific Research Applications

Organic Synthesis

3-Bromo-4-(methylsulfonyl)benzaldehyde: is a valuable intermediate in organic synthesis. Its molecular structure, which includes a bromo substituent and a methylsulfonyl group, makes it a versatile building block for constructing complex molecules. It’s particularly useful in the synthesis of heterocyclic compounds, where the bromine atom can undergo various palladium-catalyzed cross-coupling reactions .

Pharmaceutical Research

In pharmaceutical research, this compound can be used to develop new drug candidates. The sulfonyl group is a common feature in many drug molecules due to its bioisosteric properties, potentially improving the pharmacokinetic profile of new chemical entities. Researchers can leverage this compound to synthesize sulfonamide derivatives, which are prevalent in several therapeutic classes .

Material Science

The compound’s ability to act as a precursor to more complex molecules makes it valuable in material science. It can be used to create polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity. These polymers can be applied in various fields, from electronics to coatings .

Agrochemical Development

In agrochemical development, 3-Bromo-4-(methylsulfonyl)benzaldehyde can be used to create new pesticides or herbicides. The bromine atom allows for reactions that can lead to compounds with potential bioactivity against a range of agricultural pests .

Analytical Chemistry

This compound can serve as a standard or reagent in analytical chemistry due to its well-defined properties and high purity. It can be used in chromatographic methods to help identify or quantify other substances, or in spectroscopy as a reference compound .

Chemical Education

Due to its interesting chemical properties and reactivity, 3-Bromo-4-(methylsulfonyl)benzaldehyde can be used in educational settings. It provides a practical example for teaching various chemical reactions and synthesis techniques to students in advanced chemistry courses .

properties

IUPAC Name

3-bromo-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVXLUIYQIQWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611639
Record name 3-Bromo-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(methylsulfonyl)benzaldehyde

CAS RN

254878-96-1
Record name 3-Bromo-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution containing 0.5 g 3-bromo-4-fluorobenzaldehyde and 20 ml of DMSO was added 0.49 g methanesulfinic acid sodium salt with stirring at 90° C. The solution was stirred 6 hours at 90° C. and poured into water. Sodiumhydrogencarbonate was added and the product extract with ethyl acetate. The extract was evaporated to dryness in vacuo. The residue was triturated with 2-propanol, yield 0.69 g. 1H-NMR (DMSO-d6, 400 MHz): 3.52 (s, 3 H, CH3), 8.10-8.47 (m, 3 H, Ar), 10.01 (d, 1 H, CHO).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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